Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Scientific Research Applications
1. Role in Drug Development
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole family, is significantly valued in drug development due to the oxadiazole core's varied pharmacological properties. This compound and its relatives demonstrate extensive applications across a range of medical conditions, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic treatments. The 1,3,4-oxadiazole moiety, in particular, is noted for its efficacy and lower toxicity, making it a crucial structural unit for the synthesis of new medicinal agents aimed at treating diverse diseases (Rana, Salahuddin, & Sahu, 2020).
2. Therapeutic Applications
Research into 1,3,4-oxadiazole derivatives, including Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, underscores their importance in medicinal chemistry for a broad spectrum of therapeutic applications. These compounds have been explored for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive activities, among others. Their peculiar structural features facilitate effective binding with various enzymes and receptors, leading to a wide range of bioactivities (Verma et al., 2019).
3. Synthetic and Biological Importance
The synthetic versatility of the 1,3,4-oxadiazole ring, including its derivatives, is of paramount importance in drug synthesis (BIODS). These compounds are recognized for their broad synthetic and biological applications, particularly in developing antitumor, antifungal, antituberculous, antimalarial, and antibacterial agents. The diverse synthetic routes to these structures highlight their significance as bio-promising hybrid structures for new drug development (Karpenko, Panasenko, & Knysh, 2020).
4. Metal-Ion Sensing Applications
Beyond pharmacological applications, Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, by virtue of its 1,3,4-oxadiazole structure, contributes to the development of chemosensors. These compounds are utilized in creating high photoluminescent quantum yield frameworks for metal-ion sensing, leveraging their excellent thermal and chemical stability. This utility spans not only pharmacology but also material science and organic electronics, demonstrating the compound's versatile applications in scientific research (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKZLODEPRJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate |
Synthesis routes and methods
Procedure details
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